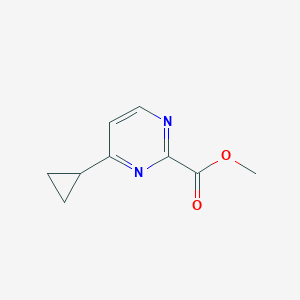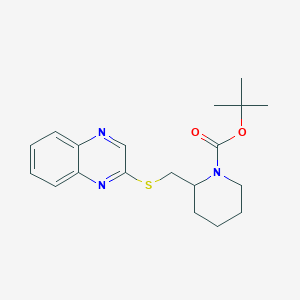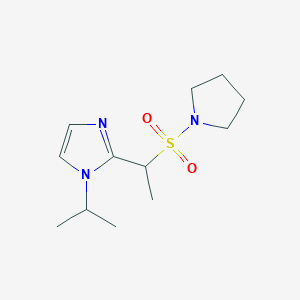
1-(2-isopropylthiazol-5-yl)-N-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1-(2-isopropylthiazol-5-yl)-N-methylethanamine typically involves the nucleophilic addition reaction of thiazole derivatives with appropriate amines. One common method includes the reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with substituted isocyanates or isothiocyanates in the presence of a base such as sodium hydroxide . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Des Réactions Chimiques
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted thiazole derivatives
Applications De Recherche Scientifique
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine has a wide range of applications in scientific research:
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for the development of new therapeutic agents
Medicine: Thiazole derivatives, including this compound, are investigated for their potential use in treating various diseases, such as cancer, Alzheimer’s disease, and diabetes
Industry: The compound is used in the production of dyes, pigments, and rubber vulcanization accelerators
Mécanisme D'action
The mechanism of action of 1-(2-isopropylthiazol-5-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects in diseases such as cancer and Alzheimer’s .
Comparaison Avec Des Composés Similaires
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C9H16N2S |
|---|---|
Poids moléculaire |
184.30 g/mol |
Nom IUPAC |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H16N2S/c1-6(2)9-11-5-8(12-9)7(3)10-4/h5-7,10H,1-4H3 |
Clé InChI |
NCLUYTZHYIZITD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(S1)C(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)


![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)


